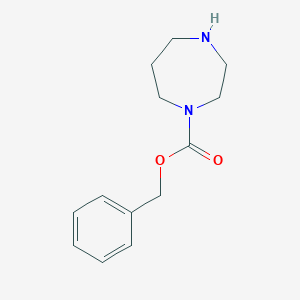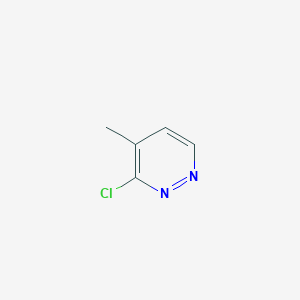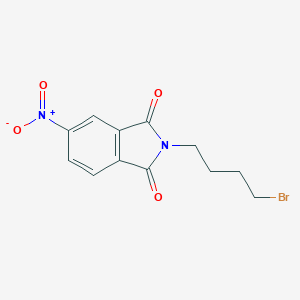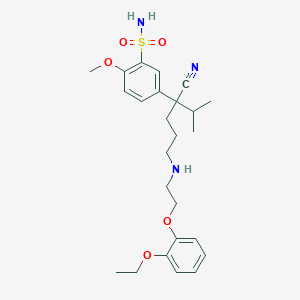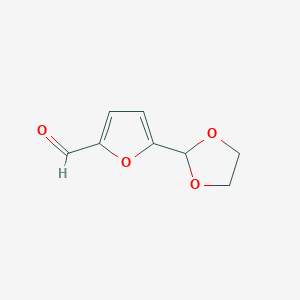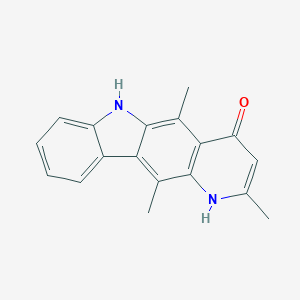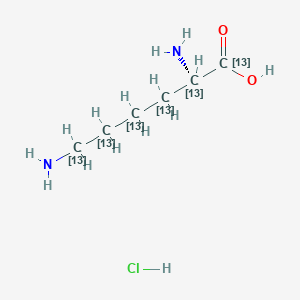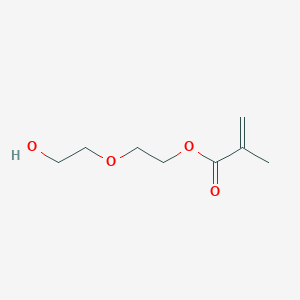
2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate
Descripción general
Descripción
“2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate” is a monomeric compound that is widely used in the synthesis of polymers, solvents, and other chemicals . It is a colorless, odorless liquid that has a low toxicity and is considered to be non-irritating to the skin and eyes .
Synthesis Analysis
This compound is widely used in the synthesis of polymers, solvents, and other chemicals . It is a key component in the production of polyacrylamide-grafted chitosan nanoparticles by copolymerization of acrylamide and chitosan nanoparticles .Molecular Structure Analysis
The molecular formula of “2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate” is C8H14O4 . The InChI of this compound is InChI=1S/C8H14O4/c1-7(2)8(10)12-6-5-11-4-3-9/h9H,1,3-6H2,2H3 .Chemical Reactions Analysis
This compound is a key component in the production of polyacrylamide-grafted chitosan nanoparticles by copolymerization of acrylamide and chitosan nanoparticles . It is also used in the synthesis of polymers, solvents, and other chemicals .Physical And Chemical Properties Analysis
This compound is a colorless, odorless liquid . It has a low toxicity and is considered to be non-irritating to the skin and eyes .Aplicaciones Científicas De Investigación
Hydrogel-Based Drug Delivery Systems
The compound is used in the synthesis of hydrogels based on 2-hydroxyl ethyl methacrylate (HEMA) for drug delivery under UV irradiation . The hydrogels can be used as a controlled release system for drugs, and the release rate can be influenced by different photo-initiators .
Influence on Hydrogel Physicochemical Properties
The amount of 2-Hydroxy-2-methylpropiophenone (photoinitiator) in hydrogel materials can influence their physicochemical properties and surface morphology . As the amount of the photoinitiator increases, the percentage elongation decreases, and the tensile strength increases .
Surface Morphology of Hydrogels
The greater the amount of 2-Hydroxy-2-methylpropiophenone, the smoother and more homogeneous the hydrogel surface . This property can be leveraged in the development of innovative dressing materials .
Synthesis of Polyacrylamide-Grafted Chitosan Nanoparticles
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone can be used as a photo-initiator to synthesize polyacrylamide-grafted chitosan nanoparticles . These nanoparticles can be used in various applications, including drug delivery and tissue engineering .
Preparation of Hydrophobic Polyurethane Sponge
The compound can also be used in the synthesis of hydrophobic polyurethane sponge through thiol–ene Click reaction . This sponge can have applications in areas like water treatment and oil spill cleanup .
Preparation of Poly(Betaine) Brushes
The compound can be copolymerized with 2-hydroxyethyl methacrylate (HEMA) to prepare novel hydrogels . These hydrogels can be used to prepare poly(betaine) brushes, which have been studied for their resistance to blood plasma fouling .
Mecanismo De Acción
Target of Action
2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate, also known as Diethylene glycol mono-methacrylate , is a monomeric compound that is widely used in the synthesis of polymers, solvents, and other chemicals . The primary targets of this compound are the molecules that it interacts with during the polymerization process .
Mode of Action
The compound acts as a monomer, which means it can bind with other similar molecules to form a polymer . This process is typically initiated by a catalyst or a source of energy such as heat or light . The resulting polymers can have various properties depending on the specific conditions and other monomers involved in the reaction .
Biochemical Pathways
The exact biochemical pathways affected by 2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate depend on the specific application and the other compounds involved. For example, in the synthesis of polyacrylamide-grafted chitosan nanoparticles, it may interact with acrylamide and chitosan nanoparticles .
Pharmacokinetics
Given its use in the synthesis of polymers and other chemicals, it is likely that these properties would vary significantly depending on the specific context and the other compounds involved .
Result of Action
The primary result of the action of 2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate is the formation of polymers with various properties . These polymers can be used in a wide range of applications, from the creation of hydrophobic polyurethane sponges to the synthesis of polyacrylamide-grafted chitosan nanoparticles .
Action Environment
The action, efficacy, and stability of 2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate can be influenced by various environmental factors. These include the presence of other compounds, the temperature, and the pH of the environment . For example, the presence of a catalyst or a source of energy can initiate the polymerization process .
Propiedades
IUPAC Name |
2-(2-hydroxyethoxy)ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-7(2)8(10)12-6-5-11-4-3-9/h9H,1,3-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQFXOWPTQTLDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27598-43-2 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-hydroxyethoxy)ethyl ester homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27598-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10619480 | |
| Record name | Diethylene glycol monomethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate | |
CAS RN |
2351-43-1 | |
| Record name | Diethylene glycol monomethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylene glycol monomethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Hydroxyethoxy)ethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLENE GLYCOL MONOMETHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39OR3N38G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







